JNK-IN-11
Overview
Description
JNK-IN-11: (compound 1) is an effective inhibitor of c-Jun N-terminal kinase (JNK). It exhibits potent activity against three JNK isoforms: JNK1, JNK2, and JNK3. The compound’s IC50 values are as follows:
- JNK1: 1.8 µM
- JNK2: 21.4 µM
- JNK3: 2.2 µM .
Preparation Methods
Industrial Production:: Information regarding large-scale industrial production methods for JNK-IN-11 remains limited. Most studies focus on its research applications rather than commercial production.
Chemical Reactions Analysis
Reaction Types:: JNK-IN-11 may undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:: While precise reagents and conditions are not explicitly reported, typical reactions involving thiophene and thiazole derivatives may apply. Researchers often use standard organic synthesis techniques.
Major Products:: The major products resulting from this compound reactions would depend on the specific transformations. Further research is needed to elucidate these products.
Scientific Research Applications
JNK-IN-11 has garnered interest in several scientific fields:
Neurodegenerative Diseases: Researchers explore its potential in Alzheimer’s and Parkinson’s disease studies.
Chemical Biology: Investigating its effects on cellular signaling pathways.
Medicine: Assessing its therapeutic applications.
Mechanism of Action
JNK-IN-11 exerts its effects by inhibiting JNK kinases. These kinases play crucial roles in stress responses, apoptosis, and inflammation. By targeting JNK, this compound modulates downstream signaling pathways, impacting cellular processes .
Comparison with Similar Compounds
While detailed comparisons are scarce, JNK-IN-11’s uniqueness lies in its specific inhibitory activity against JNK isoforms. Similar compounds include other JNK inhibitors like JNK-IN-8, which also suppresses JNK kinase activity .
Properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCENPNQSXLGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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